molecular formula C20H17BrN4O2 B11583134 Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11583134
M. Wt: 425.3 g/mol
InChI Key: XEKSGTWQEWTAGN-UHFFFAOYSA-N
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Description

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of fused heterocycles, which are of significant interest in medicinal and organic chemistry . The compound features a bromophenyl substituent, which is a common handle for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile intermediate for creating diverse chemical libraries. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, with derivatives being investigated for a range of biological activities. Scientific literature reports that structurally similar TP analogs have been studied as promising vasodilating agents, and some exhibit antihypertensive and diuretic activities . Furthermore, recent research into pyrimidine-fused heterocyclic derivatives highlights their potential in anti-diabetic and anti-microbial studies, underscoring the continued relevance of this core structure in developing new therapeutic agents . The specific stereochemistry and planar nature of the triazolopyrimidine ring system can influence the molecule's solid-state packing and intermolecular interactions, which may be a point of investigation in crystallography and materials science . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can employ this compound as a key synthon in the synthesis of more complex molecules or for screening in biological assays to explore new structure-activity relationships.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17BrN4O2/c1-2-27-19(26)16-17(13-7-4-3-5-8-13)24-20-22-12-23-25(20)18(16)14-9-6-10-15(21)11-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

XEKSGTWQEWTAGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Using 4,4’-Trimethylenedipiperidine (TMDP)

The TMDP-catalyzed three-component reaction is a high-yield, eco-friendly approach. This method combines 3-bromobenzaldehyde , ethyl cyanoacetate , and 3-amino-1,2,4-triazole in a 1:1:1 molar ratio. TMDP acts as a dual solvent-catalyst, enabling:

  • Knoevenagel condensation between the aldehyde and ethyl cyanoacetate.

  • Cyclocondensation with the aminotriazole to form the triazolopyrimidine core .

Reaction Conditions :

  • Solvent : Water/ethanol (1:1 v/v) or solvent-free (neat TMDP).

  • Temperature : 65–80°C.

  • Time : 1–2 hours.

  • Yield : 78–85% after recrystallization .

Advantages :

  • TMDP is recyclable for ≥5 cycles without activity loss.

  • Avoids toxic metals and volatile solvents.

One-Pot Synthesis via FeCl₃-Mediated Oxidative Cyclization

FeCl₃ facilitates oxidative cyclization of preformed intermediates. The protocol involves:

  • Condensation of 3-bromoacetophenone with ethyl 3-aminocrotonate to form a dihydrotriazolopyrimidine precursor.

  • FeCl₃-mediated cyclization under reflux .

Reaction Conditions :

  • Catalyst : FeCl₃ (10 mol%).

  • Solvent : Acetonitrile or DCM.

  • Temperature : 80°C.

  • Time : 5–8 hours.

  • Yield : 65–72% .

Characterization :

  • Single-crystal X-ray analysis confirms planar triazolopyrimidine geometry .

  • IR and NMR validate ester and bromophenyl groups .

Solid-Phase Synthesis Using Porous Poly-Melamine-Formaldehyde (mPMF)

mPMF, a porous organic polymer, catalyzes solvent-free synthesis via planetary ball milling. Key steps:

  • Mechanochemical grinding of 3-bromobenzaldehyde , ethyl cyanoacetate , and 3-amino-1,2,4-triazole .

  • Cyclization facilitated by mPMF’s hydrogen-bonding sites .

Reaction Conditions :

  • Catalyst : mPMF (15 wt%).

  • Time : 30–45 minutes.

  • Yield : 70–78% .

Advantages :

  • Eliminates solvent use.

  • Catalyst reuse for 5 cycles with <5% yield drop .

Stepwise Synthesis from Chloro Intermediate

This method employs a chloro intermediate (5a ) derived from phosphoryl chloride treatment of hydroxytriazolopyrimidines:

  • Chlorination : 7-hydroxytriazolopyrimidine → 7-chloro derivative using POCl₃.

  • Nucleophilic substitution with 3-bromophenethylamine .

Reaction Conditions :

  • Chlorinating agent : POCl₃ (excess).

  • Solvent : Toluene.

  • Temperature : 110°C.

  • Yield : 60–68% .

Limitations :

  • Requires handling corrosive POCl₃.

  • Multi-step purification (column chromatography) .

Ultrasonic-Assisted Four-Component Reaction

Ultrasound irradiation accelerates the reaction of 3-bromobenzaldehyde , ethyl cyanoacetate , 3-amino-1,2,4-triazole , and pyruvic acid . The process forms a tetrahydrotriazolopyrimidine intermediate, which oxidizes to the target compound .

Reaction Conditions :

  • Ultrasound frequency : 40 kHz.

  • Solvent : Ethanol.

  • Time : 20–30 minutes.

  • Yield : 75–80% .

Advantages :

  • 80% reduction in reaction time vs. conventional heating.

Comparative Analysis of Methods

Method Catalyst Yield (%) Time Green Metrics
TMDP multicomponent TMDP78–851–2 hSolvent-free, recyclable
FeCl₃ cyclization FeCl₃65–725–8 hRequires toxic solvent
mPMF ball milling mPMF70–7830–45 minSolvent-free, low energy
Chloro intermediate POCl₃60–6812–18 hMulti-step, corrosive
Ultrasonic None75–8020–30 minEnergy-efficient

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of functionalized compounds .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features :

  • Triazolo[1,5-a]pyrimidine core : Provides rigidity and π-conjugation, critical for binding to biological targets.
  • Phenyl group at position 5 : Contributes to aromatic stacking interactions.

Structural Analogues with Modified Substituents

a) Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Core : Tetrazolo[1,5-a]pyrimidine (vs. triazolo).
  • Substituents : 4-Bromophenyl (position 7) and trifluoromethyl (position 5).
  • 4-Bromophenyl vs. 3-bromophenyl: Para-substitution may reduce steric hindrance compared to meta . Trifluoromethyl enhances metabolic stability and lipophilicity .
  • Biological Activity : Exhibits human neutrophil elastase inhibitory activity .
b) Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Substituents : 2,4-Dimethoxyphenyl (position 7).
  • Impact: Methoxy groups act as electron donors, increasing electron density on the aromatic ring . Dimethoxy substitution may improve solubility but reduce membrane permeability compared to bromophenyl .
c) Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Substituents : Benzylsulfanyl (position 2), 2-chlorophenyl (position 7), and methyl (position 5).
  • Impact :
    • Sulfur-containing groups (e.g., benzylsulfanyl) can enhance antioxidant activity .
    • 2-Chlorophenyl introduces ortho-substitution effects, increasing steric constraints compared to 3-bromophenyl .

Analogues with Different Heterocyclic Cores

a) Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Core : Thiazolo[3,2-a]pyrimidine.
  • Impact: Replacement of triazolo with thiazolo introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity .
b) Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate
  • Core : Tetrahydro-triazolo[1,5-a]pyrimidine (saturated ring).
  • Hydroxy and chloromethyl groups introduce hydrogen-bond donors and electrophilic sites .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Substituents (Position) LogP* Bioactivity Highlights References
Target Compound Triazolo[1,5-a]pyrimidine 3-Bromophenyl (7), Phenyl (5) ~3.2 Under investigation -
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl... Tetrazolo[1,5-a]pyrimidine 4-Bromophenyl (7), CF3 (5) ~3.8 Neutrophil elastase inhibition
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl... Triazolo[1,5-a]pyrimidine 2,4-Dimethoxyphenyl (7) ~2.5 N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo... Thiazolo[3,2-a]pyrimidine 4-Bromophenyl (5), Methyl (7) ~2.9 N/A

*Estimated using fragment-based methods.

Biological Activity

Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H13BrN4O2
  • Molecular Weight : 373.21 g/mol
  • IUPAC Name : Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

The presence of the bromophenyl and phenyl groups contributes to its unique electronic properties and potential interactions with biological targets.

Antiviral Activity

Research indicates that compounds within the triazolopyrimidine family exhibit significant antiviral properties. Specifically, derivatives of this class have been studied for their effectiveness against various viral infections.

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral protein interactions. For example, studies have shown that triazolopyrimidine derivatives can inhibit the interaction between viral proteins essential for replication .

Anticancer Properties

Triazolopyrimidine compounds have also been noted for their anticancer effects. This compound has been evaluated in vitro against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast)45
HCT-116 (colon)97
HepG2 (liver)90

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antiviral Efficacy Against Influenza Virus :
    In a study examining the efficacy of triazolopyrimidine derivatives against influenza virus (IV), it was found that certain compounds significantly inhibited viral replication at non-toxic concentrations. The IC50 values were determined using ELISA assays to measure the reduction in viral protein interactions .
  • Cytotoxicity in Cancer Cells :
    A recent investigation into the cytotoxic effects of this compound revealed that it effectively reduced cell viability in MCF-7 and HCT-116 cell lines. The study utilized MTT assays to assess cell viability post-treatment and demonstrated a dose-dependent response .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multi-step organic reactions , often involving:

  • One-pot three-component reactions combining ethyl cyanoacetate, 3-bromobenzaldehyde, and triazole derivatives under acidic or catalytic conditions .
  • Biginelli-like multicomponent reactions (MCRs) that enable regioselective formation of the triazolopyrimidine core, using aldehydes, β-keto esters, and aminotriazoles .
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields, as seen in analogous triazolopyrimidine derivatives .
    Key solvents include ethanol or dimethylformamide, with catalysts like HCl or p-toluenesulfonic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial conformation and hydrogen-bonding networks, as demonstrated in structurally similar triazolopyrimidines .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer potential : Inhibition of cyclin-dependent kinases (e.g., CDK2) via molecular docking studies .
  • Neuroprotective effects : Reduces expression of endoplasmic reticulum stress markers (e.g., BIP, caspase-3) in neurodegenerative models .
  • Antimicrobial activity : Structural analogs show activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can researchers optimize reaction yields and regioselectivity during synthesis?

  • Additives : Use of 4,4'-trimethylenedipiperidine or ionic liquids to enhance regioselectivity and reduce side reactions .
  • Green chemistry approaches : Solvent-free conditions or continuous flow reactors improve sustainability and efficiency .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust conditions dynamically .

Q. How should discrepancies in bioactivity data across studies be addressed?

  • Structural validation : Re-characterize compounds using X-ray crystallography to confirm batch consistency .
  • Purity assessment : Use HPLC or LC-MS to rule out impurities affecting bioassay results .
  • Comparative studies : Test structural analogs (e.g., substituent variations at the 3-bromophenyl or ester groups) to isolate activity-contributing moieties .

Q. What advanced techniques are used to study molecular interactions of this compound?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets like CDK2 or BIP .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of protein-ligand interactions .

Q. How can structural analogs be rationally designed to enhance pharmacological properties?

  • Substituent modification : Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to enhance solubility and bioavailability .
  • Heterocycle fusion : Introduce additional rings (e.g., pyrrolidine) to explore synergistic bioactivities .

Methodological Considerations

  • Synthesis troubleshooting : Low yields may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
  • Bioactivity assays : Prioritize cell-based models (e.g., SH-SY5Y for neuroprotection) over enzyme-only assays to capture complex mechanistic effects .
  • Data interpretation : Cross-validate computational docking results with experimental mutagenesis studies to confirm binding sites .

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